molecular formula C13H16O4 B14841200 2-Cyclopropoxy-3-isopropoxybenzoic acid

2-Cyclopropoxy-3-isopropoxybenzoic acid

Cat. No.: B14841200
M. Wt: 236.26 g/mol
InChI Key: DQBRNVWOBOKSBH-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-isopropoxybenzoic acid is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of both cyclopropoxy and isopropoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3-isopropoxybenzoic acid typically involves the reaction of 3-chlorobenzoic acid with isopropanol and cyclopropanol under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the isopropoxy and cyclopropoxy groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-3-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopropoxy-3-isopropoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-isopropoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3-Cyclopropoxy-2-isopropoxybenzoic acid
  • 2-Isopropoxybenzoic acid
  • 3-Isopropoxybenzoic acid

Comparison: 2-Cyclopropoxy-3-isopropoxybenzoic acid is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-cyclopropyloxy-3-propan-2-yloxybenzoic acid

InChI

InChI=1S/C13H16O4/c1-8(2)16-11-5-3-4-10(13(14)15)12(11)17-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)

InChI Key

DQBRNVWOBOKSBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1OC2CC2)C(=O)O

Origin of Product

United States

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